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Compound of Interest

Compound Name: 1-Cyclooctylpiperazine

Cat. No.: B1585666

An In-Depth Technical Guide to 1-Cyclooctylpiperazine: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

1-Cyclooctylpiperazine (CAS No. 21043-43-6) is a heterocyclic organic compound that has
emerged as a significant building block in medicinal chemistry and pharmaceutical research
and development. Its unique structure, which combines a piperazine ring with a bulky cyclooctyl
group, offers a versatile scaffold for the synthesis of novel active pharmaceutical ingredients
(APIs). The piperazine moiety is a common pharmacophore in numerous approved drugs,
valued for its ability to influence solubility, pharmacokinetic properties, and receptor binding
interactions.[1][2] The addition of the cyclooctyl substituent further modulates these
characteristics, impacting lipophilicity, metabolic stability, and target selectivity.[2] This guide
provides a comprehensive technical overview of 1-Cyclooctylpiperazine, detailing its
physicochemical properties, a robust synthesis protocol via reductive amination, characteristic
analytical data, pharmacological significance, and essential safety protocols.

Chemical Identity and Physicochemical Properties

1-Cyclooctylpiperazine is a disubstituted piperazine where one of the nitrogen atoms is
connected to a cyclooctyl ring. This structure imparts a combination of properties that are highly
desirable in drug design. The basic nitrogen of the piperazine ring can be used for salt
formation to improve solubility, while the large, lipophilic cyclooctyl group can enhance
membrane permeability and target engagement within hydrophobic pockets of proteins.
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Table 1: Physicochemical Properties of 1-Cyclooctylpiperazine

Property Value Source(s)
CAS Number 21043-43-6 [2][3]
Molecular Formula C12H24N2 [3]
Molecular Weight 196.33 g/mol [3]
IUPAC Name 1-cyclooctylpiperazine [3]
Boiling Point 75 °C [3]
Flash Point 102.5°C [3]
Refractive Index 1.488 [3]
XLogP3 2.5 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C)c;untg p 2 3]
Topological Polar Surface Area  15.3 A2 [3]

Synthesis and Characterization

The synthesis of N-alkyl and N-cycloalkyl piperazines is a fundamental transformation in
organic chemistry, with reductive amination being one of the most efficient and widely used
methods.[4][5][6] This one-pot reaction involves the condensation of an amine (piperazine) with
a carbonyl compound (cyclooctanone) to form an iminium ion intermediate, which is then
reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis via Reductive
Amination

This protocol describes a reliable, lab-scale synthesis of 1-Cyclooctylpiperazine from
piperazine and cyclooctanone.
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Materials:

Piperazine (anhydrous)

Cyclooctanone

Sodium triacetoxyborohydride (NaBH(OAC)3)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic Acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve
piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE). Add cyclooctanone (1.0-1.2
equivalents) to the solution.

Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture.
The acid catalyzes the formation of the enamine/iminium ion intermediate.

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OACc)3) (1.5 equivalents)
portion-wise to the stirring mixture. NaBH(OAc)s is a mild and selective reducing agent ideal
for reductive aminations, capable of reducing the iminium ion in the presence of the ketone.

[6]
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Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials
are consumed.

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a
saturated aqueous solution of sodium bicarbonate (NaHCOs) to quench the reaction and
neutralize the acetic acid.

Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or
ethyl acetate.

Workup - Washing: Combine the organic layers and wash sequentially with water and then
brine to remove any remaining inorganic impurities.

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: The resulting crude oil or solid can be purified by column chromatography on
silica gel or by distillation under reduced pressure to yield pure 1-Cyclooctylpiperazine.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1585666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Reactants: Solvent & Catalyst:
- Piperazine - Dichloroethane (DCE)
- Cyclooctanone - Acetic Acid

. . Reducing Agent:
gg_ggdmsi:)r Sodium Triacetoxyborohydride
(NaBH(OACc)3)

In Situ Reduction
(12-24h, Room Temp)

Quench with
Sat. NaHCOs

Extract with DCM

Dry, Concentrate &
Purify (Chromatography)

Final Product:
1-Cyclooctylpiperazine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Cyclooctylpiperazine via reductive amination.
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Spectroscopic Characterization

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for both the piperazine and cyclooctyl moieties. The protons on the piperazine ring typically
appear as broad multiplets in the range of & 2.4-3.5 ppm.[7][8] The methine proton on the
cyclooctyl ring attached to the nitrogen will appear as a multiplet, likely further downfield than
the other cyclooctyl protons. The numerous CHz groups of the cyclooctyl ring will present as
a complex series of overlapping multiplets, typically in the & 1.4-1.8 ppm region. The NH
proton of the piperazine ring will appear as a broad singlet, which can exchange with D20.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the
inequivalent carbons. The carbons of the piperazine ring are expected in the d 45-55 ppm
range. The CH carbons of the cyclooctyl group will appear in the aliphatic region (& 25-70
ppm), with the carbon directly attached to the nitrogen (C-N) being the most downfield.

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) mass
spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]* or
the protonated molecular ion [M+H]* should be observed at m/z 196 or 197, respectively.[9]
Common fragmentation patterns would involve the cleavage of the C-N bond, leading to
fragments corresponding to the piperazine ring (m/z 85) and the cyclooctyl cation (m/z 111).

Applications in Pharmaceutical R&D

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for
diverse therapeutic areas.[10][11][12][13] 1-Cyclooctylpiperazine serves as a valuable
intermediate, allowing for the introduction of a specific lipophilic and conformational anchor into
a drug candidate.

» Scaffold for Lead Optimization: In drug development, modifying substituents on a core
scaffold is a key strategy in the lead optimization phase. The secondary amine of 1-
Cyclooctylpiperazine provides a reactive handle for further functionalization, enabling the
creation of a library of analogs to explore structure-activity relationships (SAR).[1][2]

e Modulation of Pharmacokinetics: The bulky cyclooctyl group can significantly increase the
lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the
blood-brain barrier. This makes it a particularly useful building block for developing agents
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targeting the central nervous system (CNS).[2][10] It can also sterically hinder metabolic
attack at the piperazine ring, potentially increasing the drug's half-life.

o Therapeutic Areas: As a versatile intermediate, 1-Cyclooctylpiperazine is used in the
synthesis of novel compounds investigated for a range of diseases, including CNS disorders
(e.g., antipsychotics, antidepressants), cardiovascular diseases, and oncology.[1][2][11] The
piperazine core is known to interact with monoamine pathway receptors like dopamine and
serotonin receptors, which are important targets in neuropharmacology.[10][13]

Logical Relationship Diagram
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Caption: Influence of 1-Cyclooctylpiperazine's structure on drug properties and applications.

Safety and Handling

As with all chemical reagents, 1-Cyclooctylpiperazine should be handled with appropriate
care in a well-ventilated area or chemical fume hood.
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» Hazard Identification: This compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

e Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[4]

o First Aid Measures:

o If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

[4]

o If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical advice.[4]

o If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[4]

o Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4]

» Disposal: Dispose of contents/container in accordance with local, regional, national, and
international regulations.

Conclusion

1-Cyclooctylpiperazine is a strategically important chemical intermediate for pharmaceutical
research. Its distinct combination of a reactive piperazine core and a lipophilic cyclooctyl moiety
provides medicinal chemists with a powerful tool for modulating the physicochemical and
pharmacological properties of drug candidates. A thorough understanding of its synthesis,
characterization, and handling is essential for its effective application in the discovery and
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [1-Cyclooctylpiperazine chemical structure and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585666#1-cyclooctylpiperazine-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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